Antiproliferative Potency in TNBC Cells: JH530 vs. Structural Analogs 5a, 5b, and 5d
JH530 (compound 5c) demonstrated antiproliferative IC50 values of 0.44 μM in HCC1806 cells, 0.77 μM in HCC1937 cells, and 0.80 μM in MDA-MB-468 cells. In direct comparison with its closest structural analogs (5a, 5b, and 5d), JH530 exhibited superior potency across all tested TNBC lines [1]. Compound 5a (with a 6-chloropicolinamide terminus) showed IC50 values of 0.53 μM, 1.15 μM, and 1.13 μM in the same three lines respectively. Compound 5b (bearing an unsubstituted picolinamide terminus) displayed markedly reduced potency with IC50 values of 1.63 μM, 2.23 μM, and 2.55 μM. Compound 5d (containing a 6-fluoropicolinamide terminus) was even less active, with IC50 values of 2.41 μM, 3.22 μM, and 3.56 μM [1]. The 6-bromo substitution in JH530 is thus critical for antiproliferative activity.
| Evidence Dimension | Antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | HCC1806: 0.44 μM; HCC1937: 0.77 μM; MDA-MB-468: 0.80 μM |
| Comparator Or Baseline | 5a: 0.53/1.15/1.13 μM; 5b: 1.63/2.23/2.55 μM; 5d: 2.41/3.22/3.56 μM |
| Quantified Difference | JH530 is 1.2- to 5.5-fold more potent than 5a, 3.7- to 6.0-fold more potent than 5b, and 5.5- to 7.4-fold more potent than 5d across cell lines. |
| Conditions | 72-hour treatment in HCC1806, HCC1937, and MDA-MB-468 TNBC cell lines; SRB assay for viability. |
Why This Matters
For procurement decisions, the 1.2- to 7.4-fold potency advantage of JH530 over its closest analogs means that lower compound concentrations are required to achieve the same experimental endpoint, reducing potential off-target effects and enabling more robust in vitro studies.
- [1] He J, Li W, Wang Y, et al. Discovery of Pyrimidinediamine Derivatives as Potent Methuosis Inducers for the Treatment of Triple-Negative Breast Cancer. J Med Chem. 2023;66(11):7421-7437. View Source
